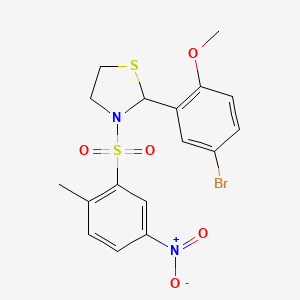
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine is a peptide compound composed of multiple amino acids, including glycine, serine, and alanine. This compound is characterized by its unique sequence and structure, which contribute to its specific chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-serylglycylglycyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC to form reactive intermediates.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine residues can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds, leading to peptide bond cleavage.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Cleavage of disulfide bonds, resulting in free thiol groups.
Substitution: Cleavage of peptide bonds, leading to smaller peptide fragments.
Scientific Research Applications
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in wound healing.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycylglycyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymatic activity, alter gene expression, or influence cell signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-serine: A simpler dipeptide with similar structural features but fewer amino acids.
Glycyl-L-alanine: Another dipeptide with glycine and alanine residues.
Alanyl-L-serine: A dipeptide containing alanine and serine residues
Uniqueness
Glycyl-L-serylglycylglycyl-L-alanyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer peptide chain and the presence of multiple glycine residues differentiate it from simpler dipeptides, making it a valuable compound for various research applications .
Properties
CAS No. |
405140-71-8 |
|---|---|
Molecular Formula |
C15H26N6O9 |
Molecular Weight |
434.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H26N6O9/c1-7(13(27)21-9(6-23)15(29)30)19-12(26)4-17-11(25)3-18-14(28)8(5-22)20-10(24)2-16/h7-9,22-23H,2-6,16H2,1H3,(H,17,25)(H,18,28)(H,19,26)(H,20,24)(H,21,27)(H,29,30)/t7-,8-,9-/m0/s1 |
InChI Key |
IVKPUWORSKJFKE-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(E)-Diazenediyl]bis[N-(1-hydroxybutan-2-yl)-2-methylpropanamide]](/img/structure/B14247427.png)
![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
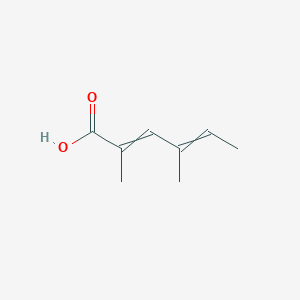
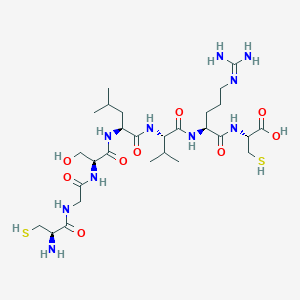
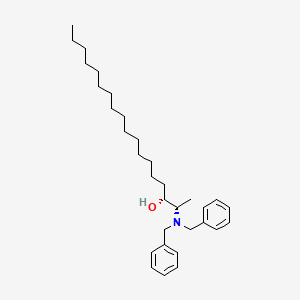
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
![2-[(4-Methylbenzene-1-sulfonyl)methyl]-2H-naphtho[2,3-d][1,3]dioxole](/img/structure/B14247457.png)
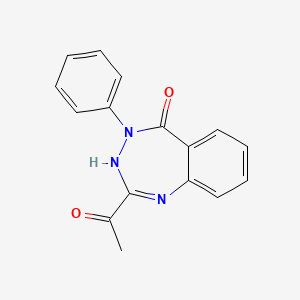
![2-[(tert-Butylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B14247464.png)
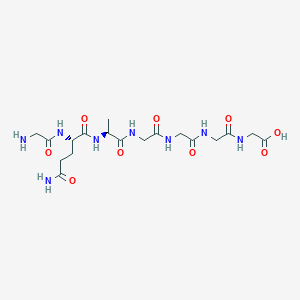
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
